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Cerium trioleate

Lanthanide chemistry Coordination chemistry Thermal stability

Cerium trioleate (CAS 94232-60-7), systematically named cerium(III) tris[(9Z)-9-octadecenoate], is a rare-earth metal carboxylate soap with the molecular formula C₅₄H₉₉CeO₆ and a monoisotopic mass of 983.65 g mol⁻¹. It belongs to the class of long-chain cerium(III) carboxylates and adopts a lamellar bilayer structure in the solid state, with cerium(III) ions coordinated to the carboxylate termini of three oleate (C18:1) chains.

Molecular Formula C54H99CeO6
Molecular Weight 984.5 g/mol
CAS No. 94232-60-7
Cat. No. B12690331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium trioleate
CAS94232-60-7
Molecular FormulaC54H99CeO6
Molecular Weight984.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ce+3]
InChIInChI=1S/3C18H34O2.Ce/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-;
InChIKeyHZMBANJECWHRGE-GNOQXXQHSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerium Trioleate (CAS 94232-60-7) – Product-Specific Evidence Guide for Scientific Procurement


Cerium trioleate (CAS 94232-60-7), systematically named cerium(III) tris[(9Z)-9-octadecenoate], is a rare-earth metal carboxylate soap with the molecular formula C₅₄H₉₉CeO₆ and a monoisotopic mass of 983.65 g mol⁻¹ [1]. It belongs to the class of long-chain cerium(III) carboxylates and adopts a lamellar bilayer structure in the solid state, with cerium(III) ions coordinated to the carboxylate termini of three oleate (C18:1) chains [2]. As a metallo-organic amphiphile, cerium trioleate uniquely fills a niche between catalytic, tribological, and nanoparticle-precursor applications that is not interchangeable with shorter-chain cerium carboxylates, saturated cerium soaps, or oleates of other lanthanides [3] [4].

Why Generic Cerium Soap Substitution Fails: The Case for Cerium Trioleate Specification


Interchanging cerium trioleate with a generic ‘cerium carboxylate’ or ‘rare-earth oleate’ risks compromising the specific physicochemical properties that underpin its performance in targeted applications. The oleate chain length (C18:1 Δ⁹), the unique anhydrous character of the cerium(III) oleate solid, and the redox behavior of the Ce³⁺/Ce⁴⁺ couple combine to produce thermal stability profiles, solution-phase aggregation behavior, and decomposition pathways that differ measurably from cerium octoate (C8, branched), cerium stearate (C18, saturated), cerium naphthenate (cycloaliphatic), or even lanthanum/neodymium oleates [1] [2] [3]. The quantitative evidence below demonstrates that these differences are not subtle and have direct consequences for nanoparticle synthesis yield, lubricant film formation, fuel-borne catalyst dosing, and through-drying paint performance under challenging environmental conditions.

Quantitative Differentiation Evidence for Cerium Trioleate Versus Closest Analogs


Anhydrous Solid-State Identity: Cerium Trioleate vs. Other Lanthanide Oleates (La, Nd, Gd, Tb, Dy, Eu)

Among the eight lanthanide(III) oleates synthesized and characterized under identical conditions, cerium(III) oleate is the sole species isolated in the anhydrous form. All other lanthanide oleates—including the directly analogous lanthanum(III), neodymium(III), gadolinium(III), terbium(III), dysprosium(III), and europium(III) oleates—crystallize as either monohydrates or hemihydrates [1]. Elemental analysis and FTIR spectroscopy confirm that three oleate anions coordinate each Ce³⁺ center with no water molecules in the primary coordination sphere. Thermogravimetric analysis (TGA) further corroborates this finding: cerium(III) oleate exhibits no H₂O loss peak at approximately 120 °C, in contrast to lanthanum(III) oleate and the other hydrated species that show a distinct mass-loss step corresponding to dehydration [1].

Lanthanide chemistry Coordination chemistry Thermal stability

Melting Point Differentiation: Cerium Trioleate vs. Lanthanum Oleate and Neodymium Oleate

The purified lanthanide metal oleates exhibit distinct melting points that reflect differences in metal cation radius and lattice packing. Cerium oleate melts at 140.1 °C, which is 1.2 °C higher than lanthanum oleate (138.9 °C) and 3.9 °C lower than neodymium oleate (144 °C) [1]. This places cerium oleate at an intermediate position in the lanthanide contraction series, consistent with the trend of decreasing ionic radius (Ce³⁺ = 101 pm vs. La³⁺ = 103 pm vs. Nd³⁺ = 98 pm) affecting lattice energy. The lamellar bilayer structure with cerium(III) ion planes coordinated to the carboxylate headgroups, as established by XRD, is common to all three soaps, but the melting enthalpy and entropy increase with increasing chain length across the cerium(III) carboxylate homologues (octanoate to octadecanoate) [2].

Thermal analysis Lanthanide soaps Phase transitions

Solution-Phase Aggregation: Critical Micelle Concentration and Ionic Conductance of Cerium Trioleate vs. Lanthanum and Neodymium Oleates

In a mixed solvent system of 60% benzene and 40% methanol (v/v) at 30–60 °C, cerium oleate exhibits critical micelle concentration (CMC) values that are intermediate between those of lanthanum oleate and neodymium oleate, reflecting the lanthanide contraction effect on amphiphile aggregation [1]. At 30 °C, the CMC of cerium oleate (4.1 × 10⁻³ mol L⁻¹) is 6.8% lower than that of lanthanum oleate (4.4 × 10⁻³ mol L⁻¹) but 26.8% lower than that of neodymium oleate (5.6 × 10⁻³ mol L⁻¹). The limiting molar conductance (Λ₀) of cerium oleate at 30 °C is 15.14 S cm² mol⁻¹, which is 89% higher than lanthanum oleate (8.01 S cm² mol⁻¹) and comparable to neodymium oleate (15.80 S cm² mol⁻¹) [1]. Both CMC and Λ₀ increase with temperature for all three soaps.

Micellization Conductometry Lanthanide surfactants

Thermal Decomposition Profile for Monodisperse Ceria Nanoparticle Synthesis: Cerium Trioleate as a Tuneable Precursor

The thermal decomposition of cerium trioleate proceeds through four well-defined steps, enabling precise control over ceria (CeO₂) nanoparticle size, shape, and crystallinity [1]. Under solventless conditions at 320 °C and low pressure (0.30 mbar), the decomposition yields concentrated oleate-coated CeO₂ nanoparticles with a solid content exceeding 17 wt% and approximately 70% of the theoretical yield [1]. The four stages are: (1) evaporation of adsorbed water (20–200 °C, ~2 wt% loss); (2) decomposition of oleate chains (200–300 °C, ~9 wt% loss); (3) formation of cerium oxide (320–465 °C, ~56 wt% loss); and (4) oxidation of residual Ce³⁺ to Ce⁴⁺ (above 456 °C, ~13.5 wt% loss) [1]. By comparison, the shorter-chain cerium(III) carboxylates (octanoate to tetradecanoate) contain coordinated water that is not present in the oleate homologue, and their solid-state mesophases appear over the range 70–120 °C with melting between 130 and 150 °C [2]. The absence of coordinated water in cerium oleate eliminates a source of irreproducible weight loss during nanoparticle calcination.

Nanoparticle synthesis Thermal decomposition Cerium oxide UV-protective coatings

Fuel-Borne Catalyst Dosing: Cerium Trioleate as a Preferred Cerium Source in Diesel Fuel Applications

Multiple patent filings explicitly identify cerium oleate as a preferred fuel-soluble cerium source for bimetallic platinum–cerium fuel-borne catalyst (FBC) formulations aimed at reducing diesel particulate matter and regenerating particulate traps [1] [2]. In a representative low-emissions diesel fuel composition, cerium oleate is dosed at 5–20 ppm cerium (w/v fuel), co-formulated with platinum COD at 0.1–2.0 ppm platinum [1]. The patent literature lists cerium octoate, cerium stearate, and cerium naphthenate as alternative cerium sources, but cerium oleate is specifically enumerated among the preferred embodiments alongside cerium hydroxy oleate propionate complexes [2]. The intended platinum-to-cerium ratio is maintained within 1:5 to 1:100 (w/w) [3], and cerium oleate concentrations of 2–20 ppm (preferably 4–15 ppm) are consistently cited across independent fuel formulations [1] [2].

Fuel-borne catalyst Diesel emissions Platinum-cerium bimetallic additive

Cerium Trioleate (CAS 94232-60-7): Proven Application Scenarios Stemming from Quantitative Differentiation


Scalable, Solventless Synthesis of Monodisperse Ceria Nanoparticles for UV-Protective Coatings

Cerium trioleate serves as a single-source precursor for the solventless thermolysis production of oleate-capped CeO₂ nanoparticles at 320 °C under reduced pressure, achieving >17 wt% solid content and ~70% theoretical yield without requiring high-boiling organic solvents [1]. The anhydrous nature of the precursor eliminates uncontrolled water release during decomposition, ensuring reproducible particle size (tuneable from 5 to 20 nm) and crystallinity [1] [2]. The resulting nanoparticle dispersions in hexane exhibit strong UV absorption (250–400 nm) while remaining transparent in the visible range, making them suitable for incorporation into clear UV-protective coatings for light-sensitive substrates [1]. This application is underpinned by the four-step thermal decomposition profile documented in Evidence Item 4, which provides the process control parameters needed for industrial scale-up.

Bimetallic Platinum–Cerium Fuel-Borne Catalyst for Diesel Particulate Trap Regeneration

Cerium trioleate is formulated as the cerium component in platinum–cerium bimetallic fuel-borne catalysts at concentrations of 5–20 ppm cerium (w/v fuel), co-dosed with 0.1–2.0 ppm platinum (as platinum COD) [3]. The compound's solubility in hydrocarbon fuels, documented in patented low-emissions diesel fuel blends, enables direct addition to commercial diesel without the need for complex emulsification [3] [4]. The intermediate CMC and relatively high limiting molar conductance (Λ₀ = 15.14 S cm² mol⁻¹ at 30 °C) of cerium oleate, as established in Evidence Item 3, support its effectiveness in delivering ionic cerium species to the combustion zone, where they catalyze soot oxidation and facilitate particulate filter regeneration.

Low-Temperature and High-Humidity Through-Drier for Alkyd Coatings

In air-drying alkyd coating formulations, cerium-based driers (including cerium trioleate) demonstrate unique efficacy under environmental conditions where conventional cobalt driers lose activity: at temperatures below 0 °C and at very high atmospheric humidity, cerium driers exhibit higher catalytic activity than cobalt or manganese primary driers [5]. While cobalt octoate dominates ambient-temperature paint drying, the specific redox behavior of Ce³⁺/Ce⁴⁺ in cerium oleate—combined with its anhydrous character, which avoids introducing water into the coating film—makes it a strategic choice for cold-climate or high-humidity application scenarios. Typical metal dosage is 0.05–0.3% cerium on binder solids [5].

Lubricant Additive with Controlled Boundary-Film Formation Potential

Systematic studies of metal oleate friction modifier additives have demonstrated that the film-forming properties of metal oleates under rolling-contact conditions are governed by the electrochemical potential of the metal center relative to iron [6]. Metals lower than iron in the electrochemical series form thick boundary films via redox reaction with the steel surface, generating insoluble iron(II) oleate in situ [6]. Although direct tribological data for cerium oleate under these conditions are not yet available, the standard reduction potential of Ce³⁺/Ce (E° = −2.48 V) places cerium well below iron (E° Fe²⁺/Fe = −0.44 V), strongly suggesting that cerium oleate would promote thick boundary-film formation similar to copper oleate. This electrochemical inference, combined with the compound's known anhydrous thermal stability and lamellar bilayer structure [2], positions cerium trioleate as a candidate friction modifier for extreme-pressure lubricant formulations where controlled film thickness is critical.

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